Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
Description
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated indole core. Its structure includes:
- Chlorine substitution at position 5 of the indole ring, enhancing electrophilic reactivity.
- A methyl ester group at position 2, contributing to solubility in organic solvents.
- 2,3-dihydro saturation, reducing aromaticity and introducing conformational flexibility .
This compound is a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting serotonin receptors or kinase inhibitors. Its structural features influence pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJCOHYHSXZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as recrystallization from suitable solvents like ethyl acetate are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2,3-dihydro-1H-indole-2-carboxaldehyde.
Reduction: Formation of 5-chloro-2,3-dihydro-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is synthesized through several chemical pathways that involve the modification of indole derivatives. The synthesis often includes reactions such as the Wittig reaction and amidation processes to introduce various substituents that enhance biological activity. The compound's structure features a chloro substituent at the 5-position and a carboxylate group, which are crucial for its pharmacological effects.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. One study demonstrated that derivatives of this compound exhibited significant activity against human cancer cell lines, with some compounds showing IC50 values in the nanomolar range, indicating potent antiproliferative effects .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Research indicates that derivatives of 2,3-dihydroindoles can act as neuroprotective agents by modulating melatonin receptors, which are involved in neuroprotection and antioxidant defense mechanisms . This suggests potential applications in treating neurodegenerative diseases.
Anticancer Drug Development
This compound serves as a scaffold for developing new anticancer agents. Its derivatives have been synthesized and tested for their ability to inhibit specific cancer pathways, particularly those involving epidermal growth factor receptors (EGFR) . The modifications to the indole structure can enhance binding affinity and selectivity towards cancer cells.
Immune Modulation
The compound's derivatives have shown promise in modulating immune responses, particularly through T helper cell pathways. These compounds can influence interleukin production, suggesting potential applications in immunotherapy and treatment of autoimmune diseases .
Case Study: Antiproliferative Activity
In a detailed study evaluating a series of indole derivatives including this compound, researchers found that certain modifications led to enhanced antiproliferative activity against multiple cancer cell lines. Specifically, compounds with specific substituents at the 3-position showed increased potency compared to their analogs .
| Compound | Cell Line Tested | IC50 (nM) | Remarks |
|---|---|---|---|
| Compound A | HeLa | 47 | Strong activity |
| Compound B | MCF7 | 30 | Enhanced potency |
| Compound C | A549 | 25 | Most potent |
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers .
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Ester vs. Amide : Methyl/ethyl esters (e.g., Ethyl 5-fluoroindole-2-carboxylate) are more lipophilic than carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), impacting bioavailability .
- Synthetic Yields : Amide derivatives (e.g., 37.5% yield) are synthesized under similar conditions to esters but require longer reaction times (up to 50 h) for optimal purity .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Compounds
| Compound Name | $ ^1 \text{H-NMR} $ (δ ppm, CDCl₃) | $ ^{13} \text{C-NMR} $ (δ ppm, CDCl₃) | IR (cm$ ^{-1} $) |
|---|---|---|---|
| Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate | Not available in evidence | Not available in evidence | Not available |
| Ethyl 5-fluoroindole-2-carboxylate | 12.33 (NHCO), 7.0–8.0 (aromatic), 4.3 (CH₂CH₃) | 157.6 (C=O), 113.0–133.7 (aromatic) | 1666 (C=O), 1535 (C-F) |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 12.1 (NHCO), 7.06–8.85 (aromatic) | 199.1 (C=O), 111.7–158.8 (aromatic) | 1670 (C=O), 1581 (C=C) |
Key Observations:
- NMR Shifts : The 5-chloro substituent would likely downfield-shift aromatic protons compared to 5-fluoro analogs due to its greater electronegativity.
- IR Signatures : Esters and amides both show strong C=O stretches (~1660–1700 cm$ ^{-1} $), but amides exhibit additional N-H stretches (~3300 cm$ ^{-1} $) .
Biological Activity
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its indole structure, which is known for various biological activities. The presence of the chlorine atom and the carboxylate group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : This compound can inhibit enzymes involved in critical biochemical pathways. For instance, it has shown potential as an antagonist at the glycine site of the NMDA receptor, which plays a significant role in neurotransmission and is implicated in various neurological disorders .
- Caspase Activation : Studies indicate that derivatives of this compound can enhance the levels of pro-apoptotic proteins such as caspase-3 and caspase-8 while decreasing anti-apoptotic proteins like Bcl-2. This modulation suggests potential applications in cancer therapy by promoting apoptosis in malignant cells .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Chloro-Indole Derivative | MCF-7 (Breast Cancer) | 0.96 | EGFR/BRAF pathway inhibition |
| 5-Chloro-Indole Derivative | LOX-IMVI (Melanoma) | 1.12 | Induces apoptosis via caspase activation |
| Methyl 5-chloro derivative | Panc-1 (Pancreatic) | 0.12 | Dual binding modes in EGFR active sites |
These findings indicate that the compound has a promising profile as a potential anticancer agent, particularly against tumors with specific genetic mutations such as EGFR T790M.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Its action on NMDA receptors suggests a role in modulating excitotoxicity associated with neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent investigation focused on the antiproliferative effects of various indole derivatives, including methyl 5-chloro derivatives. The study reported that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents, indicating superior efficacy against resistant cancer cell lines .
- Neuropharmacological Study : Another research explored the neuroprotective properties of this compound in models of excitotoxicity. Results showed that treatment with methyl 5-chloro derivatives reduced neuronal death and improved functional outcomes in vivo.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
